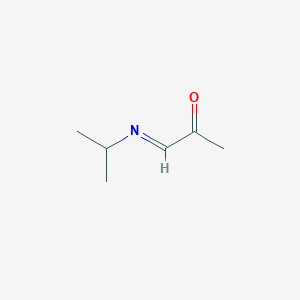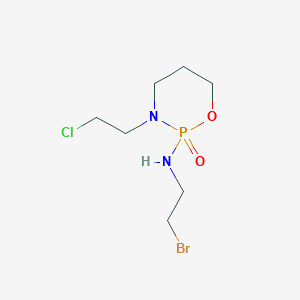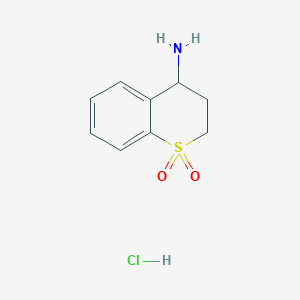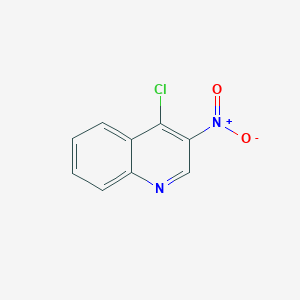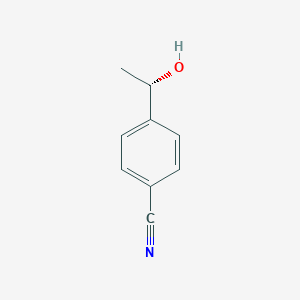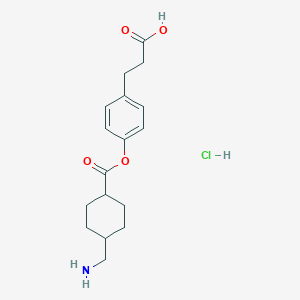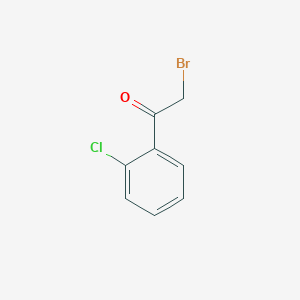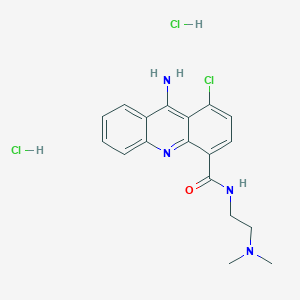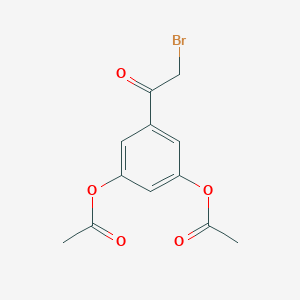
5-(2-Bromoacetyl)-1,3-phenylene diacetate
Overview
Description
Chemical Reactions Analysis
Bromoacetyl compounds are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . They are used in various organic transformations such as bromination, cohalogenation, oxidation, cyclization, ring-opening reactions, substitution, rearrangement, hydrolysis, catalysis, etc .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound is used as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems . It’s particularly useful in the synthesis of coumarin systems, which have valuable biological and pharmaceutical properties .
Development of Medicinal Drugs
The compound has been found to have potential medicinal applications. For instance, it’s used in the synthesis of various bioactive heterocyclic scaffolds . These scaffolds have shown promising biological activities such as antiproliferative and antimicrobial activities .
Proteomics Research
“2-Bromo-3’,5’-diacetyloxyacetphenone” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can help researchers understand the complex protein structures and interactions.
Synthesis of Thiophene Derivatives
The compound is used in the synthesis of thiophene derivatives . Thiophene is a heterocyclic compound with wide applications in organic electronics, conducting polymers, and pharmaceuticals.
Synthesis of Pyrazole Derivatives
It’s also used in the synthesis of pyrazole derivatives . Pyrazoles are a class of organic compounds with a five-membered ring, which have found applications in various fields including medicinal chemistry.
Synthesis of Pyran and Pyridine Derivatives
The compound is used in the synthesis of pyran and pyridine derivatives . These derivatives have a wide range of applications in the pharmaceutical industry due to their diverse biological activities.
Future Directions
Bromine and bromo-organic compounds have seen enormous growth in the past several decades for the development of solid bromine carriers . Future research may focus on the development of safer and more efficient brominating agents, as well as the exploration of new reactions and applications of bromoacetyl compounds.
Mechanism of Action
Target of Action
The primary target of the compound 5-(2-Bromoacetyl)-1,3-phenylene diacetate, also known as 2-Bromo-3’,5’-diacetyloxyacetphenone, is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the synthesis of prostanoids, particularly in the stomach and platelets .
Mode of Action
It is known that prostaglandin g/h synthase 1, the target of this compound, converts arachidonate to prostaglandin h2 (pgh2), a committed step in prostanoid synthesis . The interaction of the compound with this enzyme could potentially influence this process.
Biochemical Pathways
The compound likely affects the prostanoid synthesis pathway by interacting with Prostaglandin G/H synthase 1 . Prostanoids are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. Changes in this pathway could have downstream effects on various physiological processes.
Result of Action
Given its interaction with Prostaglandin G/H synthase 1, it could potentially influence the production of prostanoids and thereby affect various physiological processes .
properties
IUPAC Name |
[3-acetyloxy-5-(2-bromoacetyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO5/c1-7(14)17-10-3-9(12(16)6-13)4-11(5-10)18-8(2)15/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTZIQJXSCEEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)CBr)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190228 | |
| Record name | 5-(2-Bromoacetyl)-1,3-phenylene diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromoacetyl)-1,3-phenylene diacetate | |
CAS RN |
36763-39-0 | |
| Record name | 1-[3,5-Bis(acetyloxy)phenyl]-2-bromoethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36763-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Bromoacetyl)-1,3-phenylene diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036763390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Bromoacetyl)-1,3-phenylene diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-bromoacetyl)-1,3-phenylene diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(2-Bromoacetyl)-1,3-phenylene diacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WL393L9E6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone](/img/structure/B17023.png)



